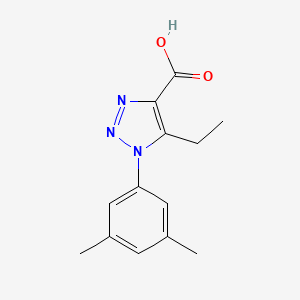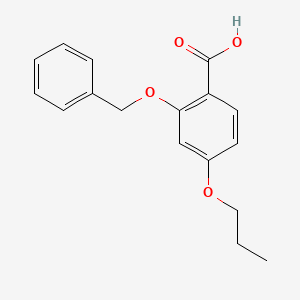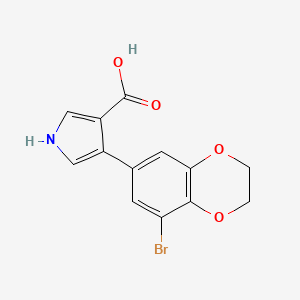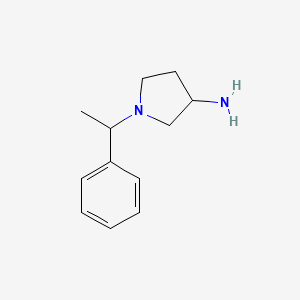
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two methyl groups at positions 3 and 5 on the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. For instance, the reaction of 2-bromoacetophenone with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as pyrazole oxides.
Reduction Products: De-brominated pyrazole derivatives.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways can vary based on the derivative and the biological system under study.
Comparaison Avec Des Composés Similaires
1-Phenyl-3,5-dimethyl-1H-pyrazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bromine atom also influences the compound’s biological activity, making it a valuable scaffold in drug discovery and development.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRGHOVEEWNTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656154 | |
| Record name | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155573-50-4 | |
| Record name | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)




